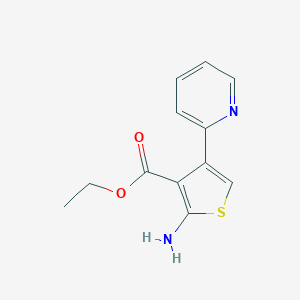

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 117516-88-8. It has a molecular weight of 249.31 .

Synthesis Analysis

Thiophene derivatives, including Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, can be prepared from enaminones via reactions with different nucleophiles and electrophiles . The structure of these compounds is confirmed by their spectral information .Molecular Structure Analysis

The IUPAC name of this compound is ethyl 2-amino-4-(pyridin-4-yl)-1H-1lambda3-thiophene-3-carboxylate . The InChI code is 1S/C12H13N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7,17H,2,13H2,1H3 .Chemical Reactions Analysis

The reactivity of enaminones, which are precursors for the preparation of various organic compounds including thiophene derivatives, is due to their ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.31 .Applications De Recherche Scientifique

Anti-Fibrosis Activity

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate derivatives have been found to exhibit significant anti-fibrotic activities . These compounds have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , indicating their potential as novel anti-fibrotic drugs.

Anti-Inflammatory Properties

Thiophene derivatives, which include Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation.

Anti-Psychotic Effects

Thiophene derivatives have also been reported to exhibit anti-psychotic effects . This suggests that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the treatment of psychiatric disorders.

Anti-Arrhythmic Activity

The anti-arrhythmic activity of thiophene derivatives has been documented . This indicates that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the management of cardiac arrhythmias.

Anti-Anxiety Effects

Thiophene derivatives have been found to possess anti-anxiety effects . This suggests that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the treatment of anxiety disorders.

Anti-Fungal Properties

Thiophene derivatives have been reported to exhibit anti-fungal properties . This indicates that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the treatment of fungal infections.

Antioxidant Activity

Thiophene derivatives have been found to possess antioxidant activity . This suggests that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used to combat oxidative stress in the body.

Anti-Cancer Properties

Thiophene derivatives have been reported to exhibit anti-cancer properties . This indicates that Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate could potentially be used in the treatment of cancer.

Mécanisme D'action

Target of Action

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a complex compound that has been synthesized for various purposes Similar compounds have shown significant effects on the cardiovascular and central nervous system .

Mode of Action

The mode of action of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate involves several chemical reactions. The compound is synthesized by the Gewald reaction and used to obtain various amido ester derivatives . The condensation of this compound with chloroacetyl chloride gives the corresponding N-substituted 2-chloroacetamide, which reacts with piperidine and morpholine to produce 2-aminoacetamides . These are then subjected to cyclization with hydrazine hydrate to obtain 3-aminothienopyrimidin-4-one derivatives .

Biochemical Pathways

The compound is involved in the synthesis of new 1,4-benzodioxan-2-ylthienopyrimidine derivatives containing amino, aryl, and thione groups . These derivatives have been tested for antihypoxic activity .

Result of Action

The result of the action of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is the production of various amido ester derivatives, which have shown a moderate antihypoxic activity

Propriétés

IUPAC Name |

ethyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-8(7-17-11(10)13)9-5-3-4-6-14-9/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIKRZRPHMCSNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)